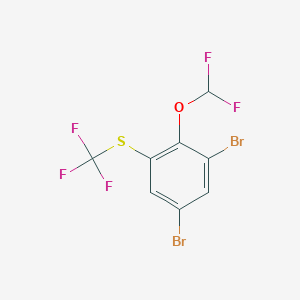

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene

描述

属性

IUPAC Name |

1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXDMBFNEAHTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC(F)(F)F)OC(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Benzene Derivatives

Bromination typically proceeds via electrophilic aromatic substitution (EAS):

C6H6 + Br2 → C6H5Br + HBr

However, for substituted benzenes, regioselectivity is controlled by directing groups. The starting material likely contains activating groups to favor substitution at specific positions, such as the 1-position, with subsequent halogenation at other sites.

- Bromination of substituted phenols or anisoles under controlled conditions yields mono- or dibrominated products with high regioselectivity.

- Use of N-bromosuccinimide (NBS) or elemental bromine with catalysts (FeBr3) can improve selectivity.

Fluorination and Difluoromethoxy Group Introduction

The difluoromethoxy group at the 2-position can be introduced via nucleophilic substitution or via trifluoromethoxy transfer reagents.

- In situ conversion of phenols with tetrachloromethane, hydrogen fluoride, and boron trifluoride under pressure, as described in recent fluorodesulfurization methods, can generate difluoromethoxy derivatives.

- Alternatively, oxidative desulfurization-fluorination of dithiocarbonates using hydrogen fluoride-pyridine and electrophilic trifluoromethyl sources can produce aryl trifluoromethyl ethers.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| In situ Cl/F exchange | Phenol + CCl4 + HF + BF3 | Up to 150°C | Moderate to high | Suitable for phenols with no hydrogen-bonding ortho groups |

| Oxidative desulfurization | Dithiocarbonates + HF-pyridine + hydantoin | Mild to moderate | Good | Effective for aromatic ethers |

Introduction of Trifluoromethylthio Group

The trifluoromethylthio group (–SCF3) can be introduced via:

- Electrophilic trifluoromethylthiolation using reagents like N-trifluoromethylthiophthalimide or similar electrophilic sources.

- Sulfur-based fluorination of suitable precursors, such as aryl thiols or disulfides, under oxidative conditions.

- Recent advances involve using electrophilic trifluoromethylthiolation reagents in the presence of catalysts (e.g., copper or silver salts) to selectively functionalize aromatic rings.

- Sulfur fluorination methods, including the use of sulfur hexafluoride or similar fluorinating agents, can also be employed, though they are more complex.

Summary of Key Reactions and Conditions

Notes and Considerations

- Selectivity is critical; directing groups on the benzene ring influence the position of substitution.

- Reagent compatibility must be considered, especially when handling hazardous fluorinating agents like HF or sulfur hexafluoride.

- Reaction optimization involves controlling temperature, stoichiometry, and reaction time to maximize yield and purity.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic bromination | Br2, FeBr3 | Ambient to reflux | High regioselectivity | Over-bromination risk |

| Difluoromethoxy synthesis | CCl4, HF, BF3 | 150°C, closed vessel | Efficient for aromatic ethers | Hazardous reagents |

| Trifluoromethylthio addition | N-trifluoromethylthiophthalimide | Copper catalysis | Selectivity | Reagent availability |

化学反应分析

Types of Reactions

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and other reduced forms of the compound.

科学研究应用

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. The bromine and trifluoromethylthio groups play a crucial role in its reactivity and interaction with enzymes and receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8, Molecular Formula: C₇H₅Cl₂NO₃, MW: 222.03 g/mol) and sulfoximine derivatives bearing trifluoromethylthio groups (discussed in ). Key distinctions include:

Note: cLogP for the target compound is estimated based on structural analogs in .

Physicochemical Properties

- Lipophilicity: The trifluoromethylthio (-SCF₃) group in the target compound increases lipophilicity compared to the nitro (-NO₂) group in 1,5-dichloro-3-methoxy-2-nitrobenzene. However, the difluoromethoxy (-OCHF₂) group introduces polarity, reducing cLogP by ~2 points compared to analogs with methoxy (-OCH₃) or non-fluorinated groups . This balance aligns better with Lipinski’s rules for drug-likeness.

- Solubility: The dichloro-nitro compound’s -NO₂ group enhances water solubility, but the target compound’s -OCHF₂ may improve aqueous compatibility despite its heavier bromine substituents.

Pharmacological Potential

- Bioavailability: The sulfoximine derivatives in demonstrate that polar modifications (e.g., oxygen addition) to -SCF₃-containing compounds enhance bioavailability. By analogy, the target compound’s -OCHF₂ group may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .

- Electron Effects: The electron-withdrawing -SCF₃ and -Br substituents could stabilize the benzene ring against electrophilic attack, contrasting with the dichloro-nitro compound’s reactivity driven by -NO₂ and -Cl .

生物活性

Overview

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS Number: 1803715-30-1) is a complex organic compound characterized by its unique structure that includes multiple halogenated and functional groups. The molecular formula is , and it is notable for its potential applications in medicinal chemistry and materials science due to the influence of fluorinated groups on its chemical properties and biological activity.

The compound features:

- Bromine Atoms : Two bromine substituents that can enhance biological activity through various mechanisms.

- Difluoromethoxy Group : This group contributes to the compound's electronic properties, potentially improving binding affinities to biological targets.

- Trifluoromethylthio Group : Known for enhancing lipophilicity, this group may increase the compound's bioavailability.

This compound exhibits several biological activities, primarily attributed to its structural characteristics. Compounds with similar architectures have shown enhanced binding affinities to various biological targets, suggesting potential pharmacological applications. The presence of halogens often correlates with improved metabolic stability and bioavailability compared to non-halogenated analogs.

Case Studies

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial properties. A study involving structurally related compounds demonstrated effective inhibition of bacterial growth, suggesting that 1,5-dibromo derivatives may also possess similar activity.

- Enzyme Inhibition : Preliminary data suggest that this compound may interact with specific enzymes due to its halogenated structure. For instance, studies on similar compounds have shown inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cancer Research : Investigations into fluorinated compounds have revealed their potential as anticancer agents. The unique electronic properties conferred by the difluoromethoxy and trifluoromethylthio groups may enhance the selectivity and potency of these compounds against cancer cell lines.

Comparative Analysis

The following table summarizes the structural features and potential activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C8H3Br2F5OS | Multiple halogens; difluoro and trifluoromethylthio groups | Potential antimicrobial and anticancer activity |

| 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | C8H3Br2F5OS | Similar structure; different bromine positioning | Enhanced binding affinities observed |

| 1-Bromo-2,3-difluoro-4-methoxybenzene | C8H6BrF2O | Lacks trifluoromethylthio group | Lower biological activity compared to halogenated analogs |

Research Findings

Extensive research has been conducted on the biological activities associated with halogenated compounds, particularly those containing fluorine. Studies indicate that such compounds often demonstrate:

- Improved Metabolic Stability : Fluorination generally enhances resistance to metabolic degradation.

- Increased Lipophilicity : The presence of trifluoromethyl groups can significantly improve membrane permeability.

常见问题

Basic: What synthetic strategies are recommended for 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene, and how do substituent positions influence reaction pathways?

Methodological Answer:

- Stepwise Functionalization : Begin with bromination of the benzene ring at positions 1 and 5, followed by introducing the difluoromethoxy group at position 2 via nucleophilic substitution. The trifluoromethylthio group at position 3 can be added using thiolation reagents (e.g., (CF₃)SCl) under controlled temperature (e.g., 0–25°C) to avoid side reactions .

- Substituent Positioning Effects : The meta and para positions of bromine and trifluoromethylthio groups significantly influence electronic effects. For example, steric hindrance from bromine atoms may slow down electrophilic substitutions, while electron-withdrawing groups (e.g., -OCF₂) enhance the reactivity of adjacent positions .

- Key Reference : Similar halogenated benzene derivatives (e.g., 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene) require sequential halogenation and functional group protection to prevent cross-reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR to resolve signals from difluoromethoxy (-OCF₂) and trifluoromethylthio (-SCF₃) groups. Chemical shifts typically appear at δ -55 to -60 ppm for -OCF₂ and δ -40 to -45 ppm for -SCF₃ .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from bromine atoms (¹:¹ ratio for two Br atoms) .

- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound using slow evaporation in dichloromethane/hexane mixtures. Halogen bonding between Br and electron-deficient groups may stabilize the crystal lattice .

Advanced: How can researchers resolve contradictions in reported reactivity data arising from halogen and substituent positioning?

Methodological Answer:

- Electronic vs. Steric Effects : Conduct comparative studies using analogs (e.g., 1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene) to isolate electronic (e.g., inductive effects of -SCF₃) and steric (e.g., Br at position 1) contributions. DFT calculations can predict charge distribution .

- Case Study : In 1,3-difluoro derivatives, conflicting reactivity reports (e.g., nucleophilic vs. electrophilic behavior) were resolved by adjusting solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The compound is susceptible to hydrolysis at the difluoromethoxy group (-OCF₂) under acidic conditions (pH < 3). Store in neutral buffers (e.g., phosphate buffer, pH 7.4) at -20°C to minimize degradation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. For reactions requiring elevated temperatures (e.g., 100–120°C), use inert atmospheres (N₂/Ar) to prevent oxidative breakdown .

Basic: What are the key considerations in designing a retrosynthetic analysis for this compound?

Methodological Answer:

- Disconnection Strategy : Break the molecule into three fragments:

- Brominated benzene core (positions 1 and 5).

- Difluoromethoxy group (position 2).

- Trifluoromethylthio group (position 3).

- Intermediate Validation : Use AI-driven tools (e.g., Reaxys, Pistachio) to predict feasible routes. For example, coupling a brominated benzene precursor with (CF₃)SCl via Ullmann-type reactions .

Advanced: How can researchers address challenges in isolating intermediates during synthesis?

Methodological Answer:

- Purification Techniques :

- Liquid-Liquid Extraction : Separate intermediates using ethyl acetate/water mixtures. Adjust pH to ionize acidic/basic byproducts (e.g., unreacted thiols) .

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to resolve brominated intermediates. Monitor fractions via TLC (Rf = 0.3–0.5) .

- Purity Validation : Confirm intermediate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Discovery : The trifluoromethylthio group (-SCF₃) enhances lipophilicity and metabolic stability, making the compound a candidate for kinase inhibitors or antimicrobial agents .

- Case Study : Analogous compounds (e.g., 1-Methyl-2-nitro-3-(trifluoromethyl)benzene) show activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting potential for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。